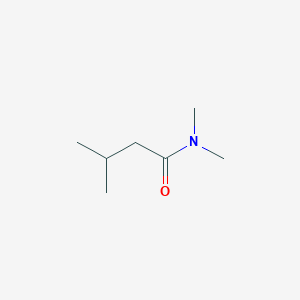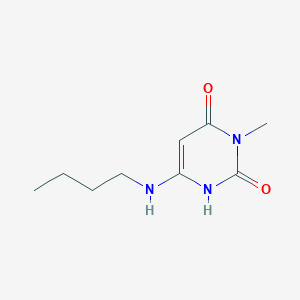
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid
Vue d'ensemble
Description
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid (TBAC-DMP) is an organic compound that has been studied for its potential applications in scientific research. TBAC-DMP is a carboxylic acid that is synthesized by the reaction of tert-butyl isocyanide with dimethyl pentanoic acid. TBAC-DMP is a versatile compound that has been used in a variety of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in enzyme-catalyzed reactions, and as a substrate for enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Biochemistry
In biochemistry, this compound serves as a building block for the synthesis of complex peptides and proteins . It is used to study protein structure and function, as well as in the investigation of enzymatic processes. The Boc group is crucial for preventing unwanted side reactions, ensuring the integrity of the peptide chain during experimental procedures.
Pharmacology
The pharmacological applications of 2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid involve its role in drug design and discovery . Researchers utilize this compound to create libraries of peptides that can be screened for potential drug candidates. Its versatility in synthesis makes it an essential component in the search for new pharmacologically active molecules.
Organic Synthesis
This compound is instrumental in organic synthesis, particularly in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids have shown promise in facilitating dipeptide synthesis, offering a novel approach to amide bond formation without the need for additional base, thus streamlining synthetic pathways.
Analytical Chemistry
In analytical chemistry, 2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid is used as a standard or reference compound in various chromatographic and spectroscopic methods . Its well-defined structure and properties allow for accurate calibration of analytical instruments, which is essential for the quantification and analysis of complex biological samples.
Propriétés
IUPAC Name |
4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVQDMFCAGQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405722 | |
| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
CAS RN |
507264-54-2 | |
| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)












